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Compound of Interest

Compound Name: BAY-8400

Cat. No.: B15607144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of

BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in

prostate cancer animal models. The provided protocols are based on published research and

are intended to guide the design and execution of similar in vivo studies.

Introduction
BAY-8400 is an orally bioavailable small molecule inhibitor of DNA-PK, a key enzyme in the

non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] In

prostate cancer, targeting DNA-PK can sensitize tumor cells to DNA-damaging agents, such as

targeted radiotherapies. This document details the in vivo studies of BAY-8400 in combination

with a Prostate-Specific Membrane Antigen (PSMA)-targeted thorium-227 conjugate (PSMA-

TTC), BAY 2315497, in a LNCaP prostate cancer xenograft model.[1][2]

Key Findings and Data Presentation
The combination of BAY-8400 with the targeted alpha therapy BAY 2315497 has demonstrated

synergistic antitumor efficacy in a preclinical model of prostate cancer.[1][2]
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Cell Line Combination Agent
Combination Index
(CI)

Interpretation

LNCaP BAY 2315497 0.6 Synergistic Effect

In Vivo Efficacy in LNCaP Xenograft Model
Treatment Group Dose and Schedule T/Carea*

Vehicle
10 mL/kg PEG/EtOH (90:10),

daily oral gavage
-

BAY-8400 150 mg/kg, daily oral gavage 0.76

BAY 2315497
150 kBq/kg, single intravenous

injection
0.38

BAY-8400 + BAY 2315497

BAY-8400: 150 mg/kg, daily

oral gavageBAY 2315497: 150

kBq/kg, single intravenous

injection on day 0

0.22

Isotype Control
150 kBq/kg, single intravenous

injection
0.79

*T/Carea: Ratio of the area under the tumor growth curve for the treated group to the control

group. A lower value indicates greater antitumor efficacy.[1]

Pharmacokinetic Parameters of BAY-8400 in Mice
Parameter Value

Plasma Protein Binding (fu) 49%

Blood Clearance 8.1 L/h/kg

Volume of Distribution (Vd) 3.7 L/kg

Half-life (t1/2) 0.68 h

Signaling Pathway and Mechanism of Action
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BAY-8400 potentiates the effect of DNA-damaging agents by inhibiting the DNA-PK-mediated

repair of double-strand breaks, leading to increased tumor cell death.

Mechanism of Action of BAY-8400 in Combination Therapy

Prostate Cancer Cell

PSMA-TTC
(BAY 2315497)

PSMA Receptor

Binds to

Alpha Radiation

Internalizes & Emits

DNA Double-Strand
Breaks (DSBs)

Induces

DNA-PK

Activates

Apoptosis/
Cell Death

Leads to (unrepaired)

Non-Homologous
End Joining (NHEJ)

DNA Repair

Repairs

BAY-8400

Inhibits

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15607144?utm_src=pdf-body
https://www.benchchem.com/product/b15607144?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of BAY-8400 and PSMA-TTC combination therapy.

Experimental Protocols
LNCaP Cell Culture
This protocol is for the routine culture of the LNCaP human prostate adenocarcinoma cell line

(ATCC® CRL-1740™).

Materials:

RPMI-1640 Medium (ATCC® 30-2001™)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution

0.25% (w/v) Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

Procedure:

Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-

1640 with 10% FBS and 1% Penicillin-Streptomycin.

Cell Thawing and Plating:

Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 150 x g for 5-7 minutes.

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth

medium.

Transfer the cell suspension to a T-75 flask.
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Cell Maintenance:

Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Change the medium every 2-3 days.

Subculturing:

When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer

with PBS.

Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells

detach.

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

Collect the cells and centrifuge as described above.

Resuspend the cell pellet and plate at a split ratio of 1:2 to 1:4.

LNCaP Xenograft Animal Model
This protocol describes the establishment of subcutaneous LNCaP xenografts in

immunodeficient mice.

1. LNCaP Cell Culture
(80% confluence) 2. Harvest & Count Cells 3. Resuspend in

PBS/Matrigel (1:1)
4. Subcutaneous Injection

(SCID mice, flank) 5. Monitor Tumor Growth 6. Randomize Mice
(Tumor Volume ~100-150 mm³) 7. Treatment Initiation

Click to download full resolution via product page

Workflow for LNCaP xenograft model establishment.

Materials:

LNCaP cells (as prepared above)

Male SCID or athymic nude mice (6-8 weeks old)
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Matrigel® Basement Membrane Matrix

Sterile PBS, syringes, and needles

Procedure:

Cell Preparation:

Harvest LNCaP cells during their exponential growth phase.

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or

automated cell counter.

Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel

at a concentration of 1-2 x 107 cells/mL. Keep the cell suspension on ice.

Xenograft Implantation:

Anesthetize the mice according to approved institutional protocols.

Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 106 cells) into

the right flank of each mouse.

Tumor Growth Monitoring:

Monitor the animals for tumor formation.

Measure tumor dimensions 2-3 times per week using digital calipers.

Calculate tumor volume using the formula: (Length x Width2) / 2.

Study Initiation:

When tumors reach an average volume of 100-150 mm3, randomize the animals into

treatment and control groups.

In Vivo Efficacy Study Protocol
Materials:
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BAY-8400

Vehicle: Polyethylene glycol (PEG) and Ethanol (90:10)

BAY 2315497 (PSMA-TTC)

Sterile saline for injection

Oral gavage needles

Syringes and needles for intravenous injection

Procedure:

BAY-8400 Formulation: Prepare a suspension of BAY-8400 in the PEG/EtOH vehicle at the

desired concentration for a 150 mg/kg dose.

Treatment Administration:

Combination Group: On day 0, administer a single intravenous injection of BAY 2315497

at 150 kBq/kg. Beginning on day 0, administer BAY-8400 daily via oral gavage at 150

mg/kg.

BAY-8400 Monotherapy Group: Administer BAY-8400 daily via oral gavage at 150 mg/kg.

BAY 2315497 Monotherapy Group: On day 0, administer a single intravenous injection of

BAY 2315497 at 150 kBq/kg.

Vehicle Control Group: Administer the PEG/EtOH vehicle daily via oral gavage.

Monitoring and Data Collection:

Measure tumor volumes and body weights 2-3 times per week.

Monitor the animals for any signs of toxicity.

At the end of the study, euthanize the animals and collect tumors for pharmacodynamic

analysis.
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Pharmacodynamic (PD) Analysis - Western Blot
This protocol provides a general method for assessing the inhibition of DNA-PK in tumor tissue

by measuring the phosphorylation of DNA-PKcs and the levels of γH2AX.

Procedure:

Tumor Lysate Preparation:

Excise tumors and snap-freeze in liquid nitrogen.

Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Denature 20-40 µg of protein from each tumor lysate by boiling in Laemmli buffer.

Separate the proteins on a 4-12% SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against p-DNA-PKcs (S2056), total DNA-

PKcs, γH2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Data Analysis:
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Quantify band intensities using image analysis software.

Normalize the p-DNA-PKcs signal to total DNA-PKcs and the γH2AX signal to the loading

control.

Disclaimer
These application notes and protocols are for research purposes only and should be adapted

and optimized for specific experimental conditions. All animal studies must be conducted in

accordance with institutional and national guidelines for the ethical care and use of laboratory

animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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